molecular formula C21H27N5O2 B271868 N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine

N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine

カタログ番号 B271868
分子量: 381.5 g/mol
InChIキー: FMNCUBZQBYNJOB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the activation of B cells and is a target for the treatment of various diseases, including cancer and autoimmune disorders.

作用機序

TAK-659 is a selective inhibitor of N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine, which is a crucial enzyme involved in the activation of B cells. This compound plays a critical role in the B cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 binds to the active site of this compound and inhibits its activity, leading to the suppression of BCR signaling and the subsequent proliferation of B cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent biochemical and physiological effects in preclinical studies. Inhibition of this compound activity by TAK-659 leads to the suppression of BCR signaling and the subsequent proliferation of B cells. This, in turn, leads to the suppression of autoimmune responses and the reduction of tumor growth in several cancer models.

実験室実験の利点と制限

TAK-659 has several advantages for lab experiments, including its potent inhibitory activity against N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine and its selectivity for this compound over other kinases. Additionally, TAK-659 has shown excellent pharmacokinetic properties, including good oral bioavailability and long half-life. However, one of the limitations of TAK-659 is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.

将来の方向性

Several future directions can be explored for TAK-659, including its potential applications in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, the combination of TAK-659 with other inhibitors of the BCR signaling pathway may lead to synergistic effects and improved therapeutic outcomes. Furthermore, the development of TAK-659 analogs with improved pharmacokinetic properties and reduced toxicity may lead to the development of more effective treatments for various diseases.

合成法

The synthesis of TAK-659 involves several steps, including the preparation of intermediates and the final coupling reaction. The initial step involves the preparation of 3-methoxy-4-hydroxybenzaldehyde, which is then converted into the corresponding methyl ether. The next step involves the preparation of 1-(4-methylphenyl)-1H-tetrazole-5-amine, which is then coupled with the methyl ether to form the desired intermediate. The final step involves the coupling of the intermediate with N-(tert-butyl)-N-(3-bromo-4-fluorobenzyl)amine, followed by deprotection to obtain TAK-659.

科学的研究の応用

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer and autoimmune disorders. Preclinical studies have shown that TAK-659 inhibits N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine activity and reduces the proliferation of B cells, leading to the suppression of autoimmune responses. Additionally, TAK-659 has been shown to have potent antitumor activity in several cancer models, including lymphoma and leukemia.

特性

分子式

C21H27N5O2

分子量

381.5 g/mol

IUPAC名

N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C21H27N5O2/c1-15-6-9-17(10-7-15)26-20(23-24-25-26)14-28-18-11-8-16(12-19(18)27-5)13-22-21(2,3)4/h6-12,22H,13-14H2,1-5H3

InChIキー

FMNCUBZQBYNJOB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)(C)C)OC

正規SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)(C)C)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。